![molecular formula C19H18N4O6S2 B2941016 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 850910-41-7](/img/structure/B2941016.png)
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C19H18N4O6S2 and its molecular weight is 462.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, and the implications of its structural components.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a morpholinosulfonyl group, which is significant for its biological activity. The nitro group at the 6-position of the benzothiazole ring is known to enhance biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅N₃O₃S |
Molecular Weight | 319.36 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing benzimidazole and benzothiazole nuclei have shown promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .
Key Findings:
- Cell Viability Assays: The compound was tested using MTS cytotoxicity assays in both 2D and 3D cultures. The IC50 values indicated potent antiproliferative effects, with lower values in 2D cultures compared to 3D cultures.
- Mechanism of Action: It appears that the compound interacts with DNA, primarily binding within the minor groove, which is crucial for its antitumor efficacy .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Studies have assessed its efficacy against Gram-positive and Gram-negative bacteria.
Testing Results:
- Organisms Tested: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
- Methodology: Broth microdilution tests were employed to determine minimum inhibitory concentrations (MICs).
- Outcomes: Compounds with similar structures demonstrated significant antibacterial activity, indicating that modifications to the benzothiazole framework can enhance antimicrobial efficacy .
Case Studies
-
Antitumor Efficacy in Lung Cancer:
- A study evaluated the effectiveness of compounds with similar structures against A549 cells, yielding an IC50 of approximately 2.12 μM in 2D assays.
- These findings suggest that such compounds could serve as lead candidates for developing new cancer therapies.
-
Antimicrobial Testing:
- Another study focused on testing against S. aureus, where compounds showed MIC values lower than those of standard antibiotics, highlighting their potential as alternative antimicrobial agents.
Eigenschaften
IUPAC Name |
N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S2/c1-21-16-7-4-14(23(25)26)12-17(16)30-19(21)20-18(24)13-2-5-15(6-3-13)31(27,28)22-8-10-29-11-9-22/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTAEDYKLFFHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.